7-Bromochromane-3-carboxylic acid
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Overview
Description
7-Bromochromane-3-carboxylic acid is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol It is a derivative of chroman, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromochromane-3-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of chroman-3-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Bromochromane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylate salts or esters.
Reduction: Formation of chroman-3-carboxylic acid.
Substitution: Formation of various substituted chroman-3-carboxylic acid derivatives.
Scientific Research Applications
7-Bromochromane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound may act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. Additionally, it can undergo decarboxylation and cyclization reactions, leading to the formation of bioactive heterocycles .
Comparison with Similar Compounds
Chroman-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.
7-Hydroxychroman-3-carboxylic acid: Contains a hydroxyl group instead of a bromine atom, leading to distinct chemical behavior.
7-Methylchroman-3-carboxylic acid: Features a methyl group at the 7th position, affecting its steric and electronic properties.
Uniqueness: 7-Bromochromane-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRRUKFDOLGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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